2-Methyl-3-(2-methylpiperidin-1-yl)propanoic acid hydrochloride

Vue d'ensemble

Description

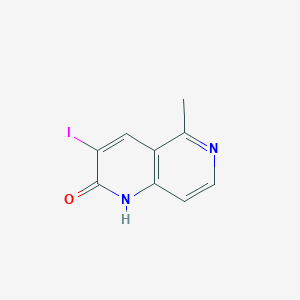

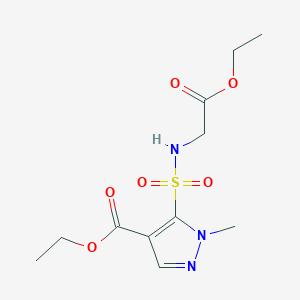

“2-Methyl-3-(2-methylpiperidin-1-yl)propanoic acid hydrochloride” is a chemical compound with a molecular weight of 221.73 . It is a powder in physical form . The IUPAC name of this compound is “2-methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride” and its InChI code is "1S/C10H19NO2.ClH/c1-10(2,9(12)13)8-5-4-6-11(3)7-8;/h8H,4-7H2,1-3H3,(H,12,13);1H" .

Molecular Structure Analysis

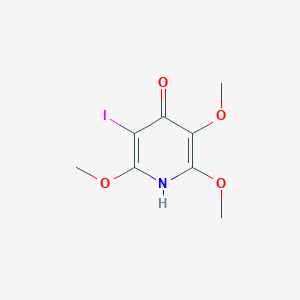

The InChI code “1S/C10H19NO2.ClH/c1-10(2,9(12)13)8-5-4-6-11(3)7-8;/h8H,4-7H2,1-3H3,(H,12,13);1H” provides a concise description of the molecule’s structure . This code indicates that the molecule consists of a piperidine ring with two methyl groups and a propanoic acid group attached. The hydrochloride indicates the presence of a chloride ion, which likely forms an ionic bond with the nitrogen in the piperidine ring.Physical And Chemical Properties Analysis

This compound is a powder in physical form . Its molecular weight is 221.73 . The storage temperature is between 28 C . The compound’s exact density, boiling point, and melting point are not provided in the search results.Applications De Recherche Scientifique

Corrosion Inhibition

A study by Vikneshvaran and Velmathi (2017) delves into the use of Schiff bases derived from L-Tryptophan for corrosion inhibition of stainless steel in acidic environments. This research highlights the importance of chemical modifications in propanoic acid derivatives for surface protection applications. The Schiff bases showed significant inhibition efficiency, suggesting that similar modifications in compounds like "2-Methyl-3-(2-methylpiperidin-1-yl)propanoic acid hydrochloride" could be explored for protective coatings and anti-corrosion agents (Vikneshvaran & Velmathi, 2017).

Fluorescence Derivatisation

Frade et al. (2007) investigated the fluorescence derivatization of amino acids using 3-(Naphthalen-1-ylamino)propanoic acid, indicating the utility of propanoic acid derivatives in enhancing the fluorescence properties of amino acids. Such derivatization is crucial for biological assays and could imply potential research applications for similar compounds in analytical and bioanalytical chemistry (Frade, Barros, Moura, & Gonçalves, 2007).

Antinociceptive Activity

The antinociceptive activity of certain piperidinyl propanoic acid derivatives was explored by Rádl et al. (2010), who synthesized and tested derivatives as analgesics. This study suggests that the modification of the piperidinyl group in propanoic acid compounds could lead to potential therapeutic agents with analgesic properties (Rádl, Hafner, Hezký, Krejci, Proska, & Hájíček, 2010).

Macrocyclic Peptide Synthesis

Yamashita et al. (2009) described the synthesis of novel dipeptides, including (2S,3′S)-2-(2′-oxo-3′-methylpiperazin-1′-yl)-propanoic acid, for use as units in cyclic peptides. This demonstrates the role of piperidinyl propanoic acid derivatives in the development of new macrocyclic peptides with potential applications in drug discovery and medicinal chemistry (Yamashita, Kojima, Hirotsu, & Ohsuka, 2009).

Analytical Methods for Active Pharmaceutical Ingredients

A study by Zubkov et al. (2016) focused on the analytical methods for quality control of active pharmaceutical ingredients (APIs) among derivatives of 4-oxoquinoline-3-propanoic acids. The research underscores the importance of structural analysis and quality control in the development of new pharmaceutical compounds, indicating that similar analytical approaches could be applicable to compounds like "this compound" (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-3-(2-methylpiperidin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-8(10(12)13)7-11-6-4-3-5-9(11)2;/h8-9H,3-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLBLTXGTLHTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/structure/B1456017.png)

![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1456020.png)

![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide](/img/structure/B1456031.png)

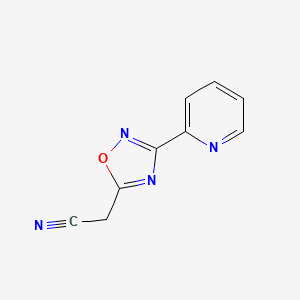

![3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid](/img/structure/B1456034.png)

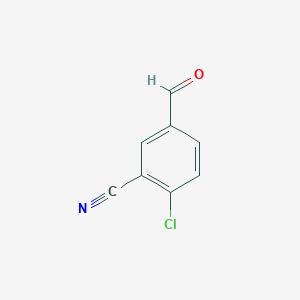

![6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1456035.png)